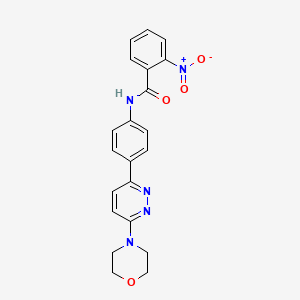

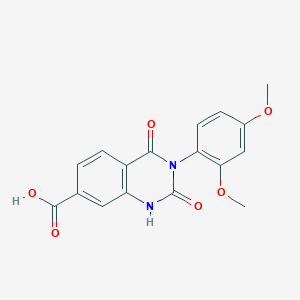

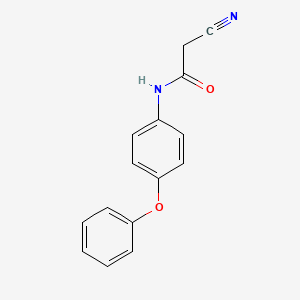

N-(1-methylpiperidin-4-yl)-4-phenyl-1H-1,2,3-triazole-5-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

Piperidones, which are precursors to the piperidine ring, are of particular interest due to their unique biochemical properties . They are generally prepared from a domino reaction of aldehyde, ketone, and ammonium acetate in alcohol by reflux heating on a water bath for 6 hours, or even 1 day . Various catalysts such as Ultrasound-Na2CO3, DIBAL-H, DABCO, NaHCO3, I2, BPH, Na/EtOH, K2CO3, TFA, TFSA, Et3N, Zn-Hg/HCl, Rh (acac) (C2H4)2, and NaOEt have been employed in these reactions .Aplicaciones Científicas De Investigación

Fluorescent Probes and Functional Materials for Biomedical Applications

Fluorescent probes play a crucial role in analytical chemistry, enabling rapid detection of chemical substances and the study of physiological processes at the cellular level. AKOS024545283 has been investigated as a potential fluorescent probe due to its simplicity in preparation, sensitivity, and selectivity. Researchers have explored its use in fluorescence-guided disease diagnosis and theranostics (such as fluorogenic prodrugs) for in vivo applications .

Polymer Flooding in Enhanced Oil Recovery (EOR)

In the field of petroleum engineering, AKOS024545283 has been studied for its potential in enhanced oil recovery (EOR). Laboratory research demonstrated that polymers, including AKOS024545283, can increase heavy oil recovery by more than 20%. Successful field cases in China, Turkey, and Oman validated the effectiveness of polymer flooding in heavy oil reservoirs. Challenges remain in maintaining polymer viscosity during surface injection and under reservoir conditions .

Synthetic Medicinal Blocks: Piperidine Derivatives

The piperidine moiety is a common structural element in pharmaceuticals. AKOS024545283 belongs to this class of compounds. Piperidines are present in over twenty classes of pharmaceuticals and alkaloids. Recent scientific literature highlights their significance in drug design. Researchers have explored intra- and intermolecular reactions leading to various piperidine derivatives, including substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones. Additionally, synthetic and natural piperidines have found applications in drug development and biological evaluation .

Neuroprotective Potential

While not extensively studied, AKOS024545283 exhibits neuroprotective properties. Research suggests that it may prevent or reduce nerve damage caused by certain diseases. Further investigations are needed to fully understand its mechanism of action and potential therapeutic applications .

Anticancer and Antiviral Activities

Piperidine derivatives, including AKOS024545283, have shown promise as anticancer and antiviral agents. Their pharmacophoric features make them attractive candidates for drug development. Ongoing research explores their effectiveness against various cancer types and viral infections .

Multicomponent Reactions and Biological Activity

AKOS024545283 has been involved in multicomponent reactions, leading to the synthesis of diverse piperidine derivatives. These compounds exhibit biological activity, including antimicrobial, antifungal, antihypertensive, analgesic, anti-inflammatory, and anti-Alzheimer properties. Researchers continue to explore their potential in drug discovery .

Propiedades

IUPAC Name |

N-(1-methylpiperidin-4-yl)-5-phenyl-2H-triazole-4-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H19N5O/c1-20-9-7-12(8-10-20)16-15(21)14-13(17-19-18-14)11-5-3-2-4-6-11/h2-6,12H,7-10H2,1H3,(H,16,21)(H,17,18,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GZAUTXZJHZJRLG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCC(CC1)NC(=O)C2=NNN=C2C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H19N5O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

285.34 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(1-methylpiperidin-4-yl)-5-phenyl-2H-triazole-4-carboxamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(ACETYLAMINO)-3-[(4-BROMOPHENYL)SULFANYL]PROPANOIc acid](/img/no-structure.png)

![N-[4-chloro-3-(dimethylsulfamoyl)phenyl]-4-oxo-4H-pyrido[1,2-a]thieno[2,3-d]pyrimidine-2-carboxamide](/img/structure/B2587254.png)

![6-(2-Methoxyethyl)-4,7,8-trimethyl-2-(2-piperidin-1-ylethyl)purino[7,8-a]imidazole-1,3-dione](/img/structure/B2587257.png)

![7-(3,4-diethoxyphenyl)-3-(4-fluorobenzyl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2587266.png)

![2-{[4-amino-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-methylphenyl)acetamide](/img/structure/B2587268.png)